Dodecyl(triphenyl)phosphanium;chloride

Polymer Nanocomposites Organoclay Modification Thermal Degradation

Organoclay decomposition during high-temperature polyimide processing (>250°C) causes matrix degradation. Ammonium-modified montmorillonite fails above ~240°C, limiting nanocomposite performance. C12TPP-Cl resolves this with Tonset >300°C, enabling stable fabrication at imidization temperatures. • Validated in 6FDA-TFDB polyimide/OMMT films at 0.5-2 wt% loading with minimal transparency loss. • Chloride counterion ensures DMAc solvent compatibility during poly(amic acid) intermediate processing. • Lower counterion binding (β) vs. longer-chain homologs preserves micellar surface charge for enhanced phase-transfer catalysis. Supplied as a research-grade solid; inquire for bulk quantities.

Molecular Formula C30H40ClP
Molecular Weight 467.1 g/mol
CAS No. 84902-22-7
Cat. No. B14132133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl(triphenyl)phosphanium;chloride
CAS84902-22-7
Molecular FormulaC30H40ClP
Molecular Weight467.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C30H40P.ClH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1
InChIKeyZOKWYSXFTXBLSG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyl(triphenyl)phosphanium Chloride | C12-PTC & Organoclay Modifier Profile


Dodecyl(triphenyl)phosphanium chloride (also referred to as dodecyltriphenylphosphonium chloride, C12TPPCl, or C12PPh-Cl⁻) is a quaternary phosphonium salt comprising a positively charged triphenylphosphonium head group and a twelve-carbon linear alkyl chain, charge-balanced with a chloride counterion [1]. Structurally, it belongs to the alkyltriphenylphosphonium (CnTPP) cationic surfactant family (n = 8–18), characterized by a bulky, delocalized-charge phosphonium centre that distinguishes it from both trimethylammonium analogs (TMAB-n) and pyridinium surfactants [2]. The compound functions as a phase-transfer catalyst, a high-thermal-stability organic modifier for layered silicates, a mitochondrial-targeting agent, and a precursor for ionic liquids and nanocomposite compatibilizers [1][2][3]. Its commercial availability predominantly focuses on the bromide variant (CAS 15510-55-1), making the chloride salt a specialized procurement item with distinct handling and formulation advantages.

Why C12TPP-Cl Cannot Be Replaced by Other CnTPP or Ammonium Analogs


Within the alkyltriphenylphosphonium (CnTPP) series, the dodecyl (C12) chain length produces a non-monotonic property profile that deviates from simple linear alkyl-chain scaling. While longer homologs (C14, C16) predictably drive lower critical micelle concentrations due to increased hydrophobicity, the C12 member uniquely exhibits a low counterion binding parameter β and a distinct aggregation number compared to its neighbours, properties that directly affect solubilizing capacity and phase-transfer efficiency [1][2]. Furthermore, replacing the phosphonium centre with an isosteric ammonium head group—or swapping the chloride counterion for bromide—alters both the thermal degradation threshold and the counterion-exchange behaviour in layered silicate nanocomposites, as well as the cytotoxicity profile in mammalian cell lines [3][4]. These performance gaps arise from three factors: (i) the delocalized positive charge on phosphorus, which weakens head-group–counterion association relative to ammonium; (ii) the specific hydrophobic–hydrophilic balance governed by the C12 chain; and (iii) the chloride anion's distinct exchange kinetics in organoclay intercalation relative to bromide [1][3].

Quantitative Differentiation Evidence Against Closest Analogs


Thermal Stability of C12TPP-Cl vs Ammonium-Modified Clays in PET

The onset temperature of thermal decomposition (Tonset) for dodecyltriphenylphosphonium-modified montmorillonite (C12P-MMT) exceeds 300 °C, compared to approximately 240 °C for ammonium-surfactant-modified clays, representing a >60 °C thermal stability advantage [1]. This data comes from a direct comparative study by Patro et al. (2009) in which PET nanocomposites were prepared using both phosphonium- and ammonium-modified clays processed at 280 °C via melt-mixing. The ammonium-clay nanocomposites exhibited significant molecular weight reduction of the PET matrix due to Hofmann elimination and thermolysis of the ammonium modifier, whereas the phosphonium-clay nanocomposites preserved polymer integrity [1]. The Tonset hierarchy within the series was octadecyltriphenylphosphonium > dodecyltriphenylphosphonium > benzyltriphenylphosphonium, with the C12P variant providing an intermediate level of intercalation (moderate d-spacing) while still exceeding the >300 °C thermal threshold [1].

Polymer Nanocomposites Organoclay Modification Thermal Degradation

Micellar Catalytic Acceleration vs Ammonium Surfactants

Alkyltriphenylphosphonium bromides (TPPB-n series, including the C12TPP head group chemically identical to that in the chloride salt) achieved more than two orders of magnitude (>100×) acceleration in the nucleophilic hydrolysis of p-nitrophenyl esters of alkylchloromethylphosphonic acid relative to uncatalyzed aqueous conditions, and exhibited a higher acceleration factor compared to ammonium surfactant analogues at equivalent alkyl chain lengths [1]. This superior performance is attributed to two quantifiable properties: (i) higher solubilizing capacity of TPPB micelles for the hydrophobic substrate, as measured by dye (Sudan I, pyrene) solubilization assay; and (ii) larger aggregation numbers leading to a more effective concentration of both nucleophile and substrate within the micellar pseudophase [1]. The kinetic data fitted to the Berezin equation confirmed that the concentration effect—rather than microenvironment polarity change—is the dominant catalytic driver, and this concentration factor is systematically larger for TPPB-n than for trimethylammonium surfactants with matching alkyl chains [1].

Micellar Catalysis Organophosphate Hydrolysis Nucleophilic Substitution

Chain Length-Dependent Cytotoxicity on Human 293T Cells

Within the homologous series of alkyltriphenylphosphonium bromides (TPPB-n, n = 10–18), cytotoxicity against the human embryonic kidney cell line 293T, assessed via the MTT assay, changes non-monotonically with alkyl chain length, with the dodecyl (C12) and tetradecyl (C14) members displaying the highest cytotoxic potency [1]. This parabolic structure–activity profile contrasts with the monotonic CMC decrease (from ~16 mM for C10 to ~0.5 mM for C16) and indicates that the C12 chain length achieves a critical balance between membrane permeabilization (driven by lipophilicity) and aqueous solubility (required for bioavailability) [2][3]. Specifically, while the longer C16 and C18 homologs exhibit lower CMC and stronger lipid bilayer disordering (measured by Tm depression of model membranes), their reduced aqueous monomer concentration limits the effective dose reaching cell membranes in culture, making the C12 variant the most potent in this in vitro cytotoxicity context [1].

Cytotoxicity Mitochondrial Targeting Cationic Surfactant Toxicology

CMC and Counterion Binding in TPPB-n Series

The critical micelle concentration (CMC) of dodecyltriphenylphosphonium bromide (TPPB-12) has been determined as approximately 2.08 × 10⁻³ mol dm⁻³ by fluorescence probe methods and ~1.5 × 10⁻³ mol dm⁻³ by tensiometry, with the chloride variant expected to exhibit comparable values given the identical cation structure and the relatively weak influence of monovalent halide counterion identity on CMC for bulky-headgroup surfactants [1][2]. Within the TPPB-n series (n = 10, 12, 14, 16), the CMC decreases with a slope parameter of approximately 0.3 log(CMC)/CH₂ group [3]. Critically, TPPB-12 exhibits a low counterion binding parameter β (degree of counterion association to the micelle) compared to the high homologs TPPB-14, TPPB-16, and TPPB-18, which show β ≥ 80 % [3]. This lower β value for C12 indicates a more loosely bound counterion atmosphere around the micelle, which favours higher surface charge density and stronger electrostatic interactions with anionic substrates in phase-transfer and DNA-complexation applications [3].

Critical Micelle Concentration Counterion Binding Surfactant Thermodynamics

Organoclay Modifier for Colorless Polyimide Nanocomposites

In a direct comparative study of organo-modified montmorillonite (OMMT) modifiers for fluorine-containing colorless polyimide (PI) nanocomposites, dodecyltriphenylphosphonium chloride (C12PPh-Cl⁻) was employed alongside dodecylamine (C12-NH₂) to prepare OMMT fillers at 0.5–2 wt% loading [1]. The resulting PI/C12PPh-Cl-OMMT nanocomposite films exhibited improved thermomechanical properties (measured by TMA and RDA) while maintaining optical transparency suitable for flexible substrate applications, with only slight transparency sacrifice at higher OMMT loadings [1]. This validates that the phosphonium chloride modifier is compatible with high-performance polyimide processing and provides an alternative to amine-based modifiers when enhanced thermal-oxidative stability of the clay–polymer interface is required, consistent with the broader phosphonium > ammonium thermal stability hierarchy established by Patro et al. [2].

Polyimide Nanocomposites Organoclay Modification Optical Transparency

Corrosion Inhibition Synergy with Iodide Ions

In electrochemical corrosion studies on mild steel in 1 M HCl solution, dodecyltriphenylphosphonium bromide (C12TPB) functions as a phosphorus-based ionic liquid inhibitor, and a synergy coefficient (S) was calculated when combined with potassium iodide [1]. Fresh KI/C12TPB mixtures yielded a synergy coefficient S > 1.0, indicating true synergistic enhancement of corrosion inhibition beyond the additive effect of individual components. However, as KI solution aging time increased to 6 hours, S decreased to values below 0.4, revealing antagonistic behaviour driven by iodine/triiodide generation that competes with C12TPB for adsorption sites on the steel surface [1]. This quantifies the time-dependent synergistic window and demonstrates that the C12TPP cation adsorbs effectively on metal surfaces via its phosphonium centre, with the chloride variant (C12TPP-Cl) expected to exhibit comparable electrochemical adsorption behaviour modified by the distinct halide–metal surface interaction strength of chloride versus bromide [1].

Corrosion Inhibition Electrochemistry Synergistic Inhibition

Evidence-Supported Procurement Scenarios


High-Temperature Polymer Nanocomposite Manufacturing

When processing polymer/clay nanocomposites at melt or imidization temperatures exceeding 250 °C, the C12TPP-Cl-modified organoclay provides a Tonset above 300 °C, avoiding the catastrophic surfactant decomposition observed with ammonium-modified clays (Tonset ~240 °C). This prevents polymer matrix degradation, molecular weight loss, and the consequent deterioration of mechanical properties documented by Patro et al. [1]. The chloride counterion is particularly relevant for polyimide systems processed via poly(amic acid) intermediates, where chloride exchange compatibility with the DMAc solvent system has been directly validated by Park et al. [2].

Micellar Catalysis & Phase-Transfer Reaction Engineering

For nucleophilic substitution reactions on hydrophobic organophosphate or carboxylate ester substrates, the TPPB-12 micellar system delivers >100-fold rate acceleration over uncatalyzed conditions, with a higher concentration factor than ammonium surfactant analogues at equivalent alkyl chain lengths [3]. The lower counterion binding (β) of the C12TPP micelle relative to longer-chain homologs preserves a higher effective surface charge, enhancing electrostatic attraction of anionic nucleophiles to the micellar pseudophase [4]. The chloride salt may be preferred over bromide when the downstream process involves silver-mediated halide abstraction or when bromide interference in subsequent reaction steps must be avoided.

Mitochondrial-Targeted Probe or Drug Delivery Vector

Within the CnTPP homologous series, the C12 chain length provides the empirically validated peak cytotoxicity (MTT assay, 293T cells), reflecting the optimal balance between membrane permeabilization and aqueous monomer bioavailability [5]. This non-monotonic structure–activity relationship—where longer chains (C16, C18) show reduced bioactivity despite greater lipophilicity—means that the dodecyl variant cannot be replaced by a longer-chain analog without losing potency. The triphenylphosphonium cation's established mitochondrial accumulation behaviour further supports selection of the C12 member for mitochondria-targeted delivery applications [5].

Transparent Flexible Optoelectronic Substrates

For colorless polyimide nanocomposite films requiring both nanoclay reinforcement and high optical transparency, the C12TPP-Cl modifier has been directly demonstrated to produce usable OMMT fillers at 0.5–2 wt% loading in 6FDA-TFDB polyimide systems, with improved thermomechanical properties and only marginal transparency loss [2]. The phosphonium modifier's thermal stability during high-temperature imidization (typically 250–350 °C) provides a critical processing window that amine-based organic modifiers cannot match [1].

Quote Request

Request a Quote for Dodecyl(triphenyl)phosphanium;chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.